

Dde-L-lys(boc)-OH chemical properties and stability

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Compound of Interest

Compound Name: Dde-L-lys(boc)-OH

Cat. No.: B613616

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An In-depth Technical Guide to **Dde-L-lys(boc)-OH**: Chemical Properties and Stability

This guide provides a comprehensive overview of the chemical properties, stability, and handling of N α -Boc-N ϵ -Dde-L-lysine (**Dde-L-lys(boc)-OH**), a critical building block for researchers, scientists, and professionals in peptide chemistry and drug development. Its unique orthogonal protecting group strategy allows for selective chemical modifications, making it invaluable in the synthesis of complex peptides.^[1]

Core Chemical Properties

Dde-L-lys(boc)-OH is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.^[1] This dual protection scheme is central to its utility in advanced peptide synthesis.

Property	Value
CAS Number	444795-66-8[1][2]
Molecular Formula	C ₂₁ H ₃₄ N ₂ O ₆ [1]
Molecular Weight	410.5 g/mol [1]
Appearance	White or off-white powder[1]
Density	1.1 ± 0.1 g/cm ³ [1]
Boiling Point	591.8 ± 50.0 °C at 760 mmHg[1]
Flash Point	311.7 ± 30.1 °C[1]

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of **Dde-L-lys(boc)-OH**.

Storage Conditions: It is recommended to store the compound in a cool, dry, and sealed container to prevent degradation from moisture and air exposure.[1] For long-term storage, temperatures of -20°C are advisable.[3]

Chemical Stability: The stability of the two protecting groups under different chemical conditions is the cornerstone of their orthogonal nature.

- **Boc Group:** The tert-butyloxycarbonyl group is stable to basic conditions but is readily cleaved by strong acids.[4] It is stable during the removal of the Dde group.
- **Dde Group:** The Dde group is stable to the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc-group removal (e.g., piperidine).[5][6] It is selectively cleaved under mild conditions using hydrazine.[3][6]

Experimental Protocols

The key utility of **Dde-L-lys(boc)-OH** lies in the selective removal of its protecting groups.

Protocol 1: Selective Cleavage of the Dde Group

This procedure allows for the deprotection of the lysine side-chain while the N-terminal Boc group remains intact, enabling site-specific modification.

Reagents:

- Peptide-resin containing the Dde-protected lysine residue
- 2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

Procedure:

- Swell the peptide-resin in DMF.
- Treat the resin with a solution of 2% hydrazine in DMF.
- Allow the reaction to proceed for 3 to 10 minutes at room temperature. Repeat this step two more times.
- Wash the resin thoroughly with DMF to remove the cleavage products and excess hydrazine.
- The newly exposed ϵ -amino group is now available for subsequent chemical modification.

Note: The progress of Dde removal can be monitored spectrophotometrically.^[5] Hydroxylamine has also been reported as an alternative reagent for Dde cleavage.^[3]

Protocol 2: Cleavage of the Boc Group

This procedure is typically performed as one of the final steps in peptide synthesis to deprotect the N-terminus or as part of the global deprotection and cleavage from the resin.

Reagents:

- Peptide containing the Boc-protected lysine residue
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., triisopropylsilane, water), depending on the peptide sequence

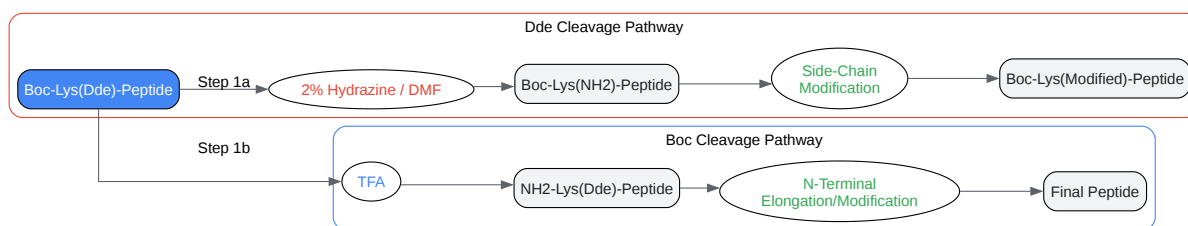
Procedure:

- Treat the peptide (either on-resin or in solution) with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA).
- Incubate the reaction mixture for 1-2 hours at room temperature.
- For resin-bound peptides, filter the resin and collect the filtrate.
- Precipitate the deprotected peptide from the TFA solution using cold diethyl ether.
- Centrifuge and wash the peptide pellet to remove residual TFA and scavengers.

Visualized Workflows and Relationships

Orthogonal Deprotection Strategy

The following diagram illustrates the logical workflow of the orthogonal deprotection of a lysine residue protected with both Boc and Dde groups, allowing for two distinct pathways for modification.

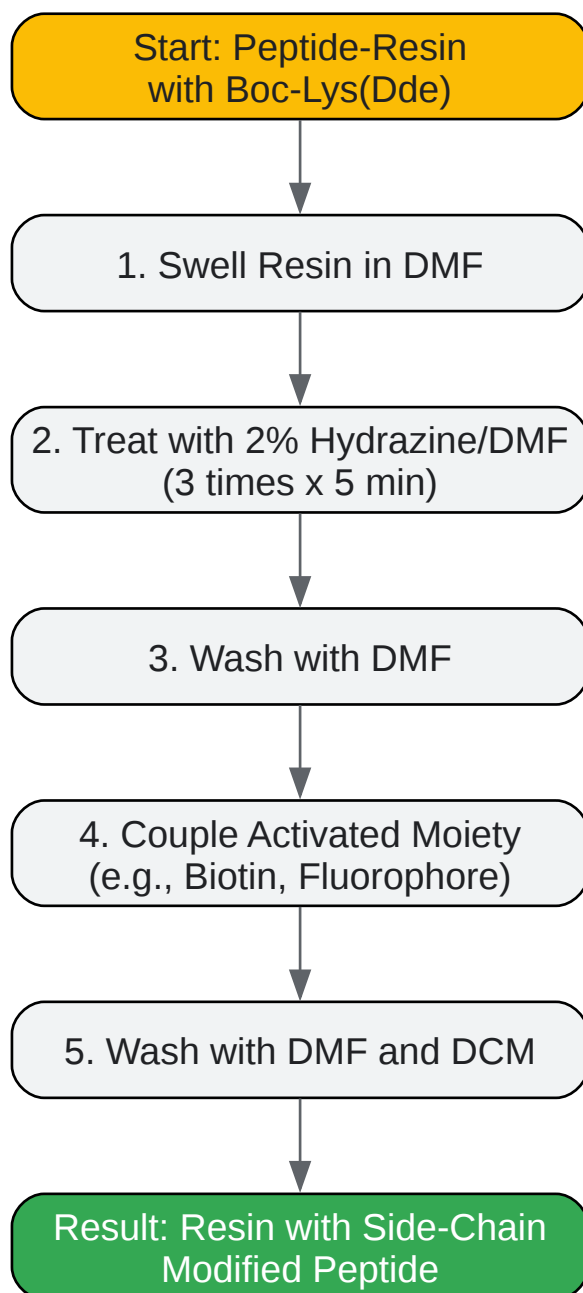


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Caption: Orthogonal deprotection scheme for **Dde-L-lys(boc)-OH**.

Experimental Workflow: Side-Chain Modification

This diagram outlines the typical experimental steps for the selective removal of the Dde group and subsequent modification of the lysine side chain on a solid support.



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Caption: Workflow for selective Dde deprotection and modification.

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